molecular formula C17H21N3O5 B2891202 N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 825599-71-1

N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2891202
CAS No.: 825599-71-1
M. Wt: 347.371
InChI Key: XDGLZILHZRXYDU-UHFFFAOYSA-N
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Description

N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

Similar compounds with diethylamino propyl groups have been shown to interact with various biological targets

Mode of Action

Compounds with similar structures have been shown to undergo reactions with acids to form salts and water . This suggests that the compound may interact with acidic components in the biological system, leading to changes in the system’s chemical balance .

Biochemical Pathways

Similar compounds have been shown to be involved in the formation of supramolecular structures . This suggests that the compound may influence the assembly and disassembly of macromolecular structures in the cell .

Pharmacokinetics

Similar compounds have been shown to be soluble in water , suggesting that this compound may also be water-soluble and could be distributed throughout the body via the bloodstream

Result of Action

Similar compounds have been shown to cause changes in the hydrophilic-hydrophobic balance of the system, leading to conformational rearrangements at the molecular level . This suggests that the compound may induce changes in the physical properties of the system, potentially affecting the function of proteins and other macromolecules .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, similar compounds have been shown to be flammable and may react with air to form explosive mixtures . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of heat, sparks, or flames

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid, which is then reacted with N-(3-(diethylamino)propyl)amine to form the desired compound. The reaction conditions often involve the use of organic solvents such as chloroform or toluene and may require catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group in the chromene ring can be reduced to form corresponding alcohols.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • N-(3-(dimethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
  • N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Comparison: this compound is unique due to its specific diethylamino group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-3-19(4-2)9-5-8-18-16(21)14-11-12-10-13(20(23)24)6-7-15(12)25-17(14)22/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLZILHZRXYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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